molecular formula C11H9NO2 B595290 6-Methoxyquinoline-8-carbaldehyde CAS No. 1268520-98-4

6-Methoxyquinoline-8-carbaldehyde

Cat. No.: B595290
CAS No.: 1268520-98-4
M. Wt: 187.198
InChI Key: VUFGKCFSZFGDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinoline-8-carbaldehyde is an organic compound with the molecular formula C11H9NO2 It is a derivative of quinoline, featuring a methoxy group at the sixth position and an aldehyde group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 6-methoxyquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde.

Another method involves the oxidation of 6-methoxyquinoline-8-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: 6-Methoxyquinoline-8-carboxylic acid.

    Reduction: 6-Methoxyquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxyquinoline-8-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-8-carbaldehyde, particularly in its role as an antitumor agent, involves the induction of oxidative stress. Metal complexes of the compound, such as those with copper or zinc, generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various redox-sensitive proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyquinoline-8-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form metal complexes and induce oxidative stress in biological systems makes it a valuable compound in medicinal chemistry and cancer research.

Properties

IUPAC Name

6-methoxyquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFGKCFSZFGDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.